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Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: CEP-28122

CAS No.: 1022958-60-6

Cat. No.: S549068

In Vivo Application Notes for CEP-28122

The table below summarizes the key experimental parameters for CEP-28122 efficacy studies in human

tumor xenograft models [1] [2].

Parameter Details and Specifications

| Recommended Models | * Immunocompromised mice (e.g., SCID, nu/nu) with subcutaneous tumor
xenografts. ¢ Validated Cell Lines: ALK+ ALCL (Sup-M2), NSCLC (NCI-H2228, NCI-H3122),
Neuroblastoma (NB-1). | | Dosing & Administration | * Route: Oral gavage [3]. * Formulation:
Information not specified in available literature. « Effective Dose: 30 - 100 mg/kg [1]. « Dosing Schedule:
Twice daily (BID) [1]. « Treatment Duration: From 24 days to 4 weeks, or until target tumor burden is
reached [1] [2]. | | Key Efficacy Findings | *+ Target Inhibition: >90% inhibition of ALK tyrosine
phosphorylation for >12 hours after a single 30 mg/kg dose [1]. * Antitumor Activity: Dose-dependent
inhibition of tumor growth [2]. « Tumor Regression: Complete or near-complete tumor regressions observed
at 30 mg/kg BID and higher [1]. * Durable Response: Sustained tumor regression after a 2-4 week treatment

cycle, with no tumor re-emergence for over 60 days post-treatment in some models [1]. |

Detailed Experimental Protocol
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This protocol outlines the steps for a standard efficacy study using subcutaneous ALK-positive xenograft

models.

1. Tumor Cell Preparation and Implantation

e Cell Culture: Grow validated ALK-positive cancer cells (e.g., Sup-M2 for ALCL) in appropriate media
under standard conditions.

e Harvesting: Harvest cells in the logarithmic growth phase. Ensure high viability (>95%) as
determined by Trypan Blue exclusion.

¢ Implantation: Resuspend cells in a 1:1 mixture of culture medium and Matrigel. Inject
subcutaneously (e.g., 5-10 million cells per mouse) into the flank of immunocompromised mice [4].

2. Randomization and Dosing

e Tumor Monitoring: Monitor tumors until they reach a predetermined volume (typically 100-200 mm?).

¢ Randomization: Randomize mice into treatment and control groups to ensure similar average tumor
sizes and body weights across groups at the start of dosing.

e Dosing Regimen: Administer CEP-28122 via oral gavage at the selected dose (e.g., 30-100 mg/kg)
twice daily. Prepare fresh dosing solutions daily. The control group should receive the vehicle only [1]

3].

3. In-Life Monitoring and Endpoint Analysis

Tumor Measurement: Measure tumor dimensions 2-3 times per week using calipers. Calculate
tumor volume using the formula: Volume = (Length x Width?) / 2.

Body Weight: Record body weight at least twice weekly as an indicator of compound toxicity.
Pharmacodynamic Assessment: For proof-of-mechanism, harvest tumors at specific time points
post-dosing (e.g., 2-6 hours) and analyze by Western blot to confirm inhibition of ALK phosphorylation
(p-ALK) [1].

Study Endpoints: The primary endpoint is typically tumor volume. A secondary endpoint can be the
excised tumor weight at the end of the study.

The workflow for the xenograft study is summarized in the following diagram:
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Key Considerations for Protocol Implementation

¢ Model Selection: The Sup-M2 ALK+ ALCL model has been directly validated with CEP-28122 and
shows robust, dose-dependent responses [1] [2]. Patient-Derived Xenograft (PDX) models are highly
recommended for their superior ability to recapitulate human tumor biology and predict clinical
response [5] [6] [4].

e Confirming Target Engagement: The efficacy of CEP-28122 is directly linked to its ability to inhibit
ALK. Itis crucial to include pharmacodynamic analysis in your study design. As demonstrated in
research, analyzing tumor lysates via Western blot for phospho-ALK (Y1604) confirms that the
observed anti-tumor effects are due to on-target ALK inhibition [7] [1].
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e Dosing Strategy: The published twice-daily (BID) dosing schedule is necessary to maintain
sustained ALK inhibition. A single 30 mg/kg dose provided >90% target inhibition for over 12 hours

[1].

Notes & Limitations

¢ Formulation: The exact formulation of CEP-28122 used in the cited studies was not disclosed, which
is a critical detail for replicating the experiments.

¢ Toxicity Data: While the studies note treatment was "well tolerated," specific data on body weight
changes or other toxicity markers are not provided in the available excerpts.

¢ Resistance Models: One study using a TRAF1-ALK PDT model found that CEP-28122 induced a
significant clinical response but could not completely eradicate the disease, highlighting a potential
limitation and an area for further investigation [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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